3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide
CAS No.:
Cat. No.: VC15304575
Molecular Formula: C24H23NO4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO4 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide |
| Standard InChI | InChI=1S/C24H23NO4/c1-15-14-28-21-13-22-20(12-19(15)21)16(2)18(24(27)29-22)8-9-23(26)25-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,25,26) |
| Standard InChI Key | MMFHVEBPLMOODF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a furo[3,2-g]chromen-7-one core substituted with methyl groups at positions 3 and 5, a propanamide chain at position 6, and a phenylethylamine moiety attached via the amide nitrogen. The furochromene system consists of a fused furan and chromene ring, creating a planar aromatic system that facilitates π-π stacking interactions with biological targets. The propanamide linker introduces conformational flexibility, enabling optimal binding to hydrophobic pockets in enzymes or receptors .
Molecular Formula and Weight
With the molecular formula C<sub>24</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub>, the compound has a molecular weight of 404.5 g/mol . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>24</sub>N<sub>2</sub>O<sub>4</sub> |
| Molecular Weight | 404.5 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (2 carbonyl O, 3 ether O) |
| Rotatable Bonds | 6 |
This configuration balances lipophilicity (LogP ~3.2) and polar surface area (≈80 Ų), suggesting favorable membrane permeability and oral bioavailability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with 7-hydroxy-3,5-dimethylfuro[3,2-g]chromen-6-carboxylic acid:
-
Esterification: The carboxylic acid is converted to a methyl ester using methanol and H<sub>2</sub>SO<sub>4</sub>.
-
Amide Formation: Reaction with 2-phenylethylamine in the presence of HATU coupling reagent yields the target propanamide.
-
Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity.
Critical challenges include controlling regioselectivity during furochromene ring formation and minimizing racemization at the amide bond.
Analytical Characterization
Structural validation employs:
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.84 (d, J=8.4 Hz, 1H, chromen H), 7.30–7.20 (m, 5H, phenyl), 6.45 (s, 1H, furan H).
-
HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).
| Concentration (μM) | Viability Reduction (%) |
|---|---|
| 10 | 42 ± 3.1 |
| 50 | 78 ± 2.8 |
Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and CDK4/6 inhibition.
Comparative Analysis with Structural Analogs
The phenylethylamide derivative exhibits enhanced bioactivity compared to related compounds:
| Analog Structure | COX-2 IC<sub>50</sub> (μM) | Antiproliferative IC<sub>50</sub> (μM) |
|---|---|---|
| Pyridin-2-ylmethyl analog | 1.5 | 55 |
| 2-Fluorophenyl analog | 1.1 | 48 |
| Target compound | 0.8 | 38 |
The phenylethyl group improves target engagement through π-cation interactions absent in pyridine-containing analogs .
Applications in Medicinal Chemistry
Lead Optimization
Structure-activity relationship (SAR) studies highlight:
-
3,5-Dimethyl groups: Essential for COX-2 selectivity (10-fold over COX-1).
-
Propanamide chain length: Shorter chains (acetamide) reduce potency by 60% .
-
Phenylethyl substitution: Ortho-substituted phenyl groups enhance metabolic stability (t<sub>1/2</sub> = 4.2 h vs. 2.1 h for para-substituted) .
Drug Delivery Considerations
Despite favorable LogP, the compound exhibits pH-dependent solubility:
| pH | Solubility (mg/mL) |
|---|---|
| 1.2 | 0.85 |
| 6.8 | 0.12 |
Nanoparticle encapsulation (PLGA carriers) improves bioavailability to 68% in rat models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume